molecular formula C19H28N2O4S B5327126 1-[(4-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine

1-[(4-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine

Cat. No. B5327126
M. Wt: 380.5 g/mol
InChI Key: OPMPVIRDJLMLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as Boc-Pip, is a compound that has gained significant interest in recent years due to its potential applications in scientific research. Boc-Pip is a piperazine derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

1-[(4-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine acts as an inhibitor of proteases by binding to the active site of the enzyme, preventing it from cleaving its substrate. This mechanism of action makes this compound an effective tool for studying the function of proteases in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. This compound has also been shown to have neuroprotective effects and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective tool for scientific research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 1-[(4-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine in scientific research. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the use of this compound in the development of new cancer therapies. This compound has also shown potential as a tool for studying the role of proteases in neurodegenerative diseases such as Alzheimer's and Parkinson's. Overall, this compound has the potential to be a valuable tool for investigating various biological processes and developing new therapies for diseases.

Synthesis Methods

The synthesis of 1-[(4-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine involves the reaction of 4-butylphenylsulfonyl chloride with tetrahydro-2-furanylcarbonyl piperazine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity.

Scientific Research Applications

1-[(4-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been extensively used in scientific research as a tool for investigating various biological processes. It has been found to be an effective inhibitor of proteases such as cathepsin B and L, which are involved in the progression of cancer and other diseases. This compound has also been used to study the role of proteases in the regulation of apoptosis, angiogenesis, and inflammation.

properties

IUPAC Name

[4-(4-butylphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-2-3-5-16-7-9-17(10-8-16)26(23,24)21-13-11-20(12-14-21)19(22)18-6-4-15-25-18/h7-10,18H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMPVIRDJLMLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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